![molecular formula C5H20Cl4N4 B2358610 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride CAS No. 14302-75-1](/img/structure/B2358610.png)
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride
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Overview
Description
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is a chemical compound with the CAS Number: 14302-75-1 . It has a molecular weight of 278.05 . The IUPAC name for this compound is 2,2-bis(aminomethyl)propane-1,3-diamine tetrahydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H16N4.4ClH/c6-1-5(2-7,3-8)4-9;;;;/h1-4,6-9H2;4*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chelation-Controlled Molecular Morphology
This compound has been used in the study of chelation-controlled molecular morphology. Specifically, it has been involved in reactions with the tripodal hydroxytriamine, 2,2-bis (aminomethyl)-3-aminopropan-1-ol, and the isomeric pyridine aldehydes. These reactions generate tris (aminal) species based on a 1,3,5-triaza-adamantane skeleton . In certain cases, metal ion binding leads to a radical structural rearrangement, converting the tris (aminal) into its isomeric tris (imine) form . This is apparently favored because it can act as a hexadentate ligand towards a single metal ion .
Synthesis of Bifunctional Bis(azairidacycle)
“2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride” has been used in the synthesis of new bifunctional bis(azairidacycle) with axial chirality via double cyclometalation of 2,2′-Bis (aminomethyl)-1,1′-binaphthyl . This process involves the reaction of the compound with an equimolar amount of [IrCl 2 Cp*] 2 (Cp* = η 5 –C 5 (CH 3) 5) in the presence of sodium acetate in acetonitrile at 80 °C . The resulting dinuclear chlorido (amine)iridium can serve as a catalyst precursor for the asymmetric transfer hydrogenation of acetophenone .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride are sodium ions and anions . The compound has been designed and prepared as a heteroditopic ion-pair receptor . The cation binding is provided by a sodium selective N-acyl aza-18-crown-6 subunit .
Mode of Action
The compound interacts with its targets through a unique mechanism. It uses urea and squaramide groups to support sodium cation complexation through metal carbonyl oxygen lone pair interactions .
Biochemical Pathways
The compound’s ability to bind sodium salts of chloride, bromide, and nitrate suggests it may influence pathways involving these ions .
Result of Action
The molecular and cellular effects of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride’s action primarily involve the binding of sodium salts. For example, chloride binding to the compound enhances the strength of sodium complexation by up to 23 times . Conversely, sodium binding enhances chloride recognition by a factor of three .
properties
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diamine;tetrahydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N4.4ClH/c6-1-5(2-7,3-8)4-9;;;;/h1-4,6-9H2;4*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHISWOYDCMPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)CN)N.Cl.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H20Cl4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347427 |
Source
|
Record name | 1,3-Propanediamine, 2,2-bis(aminomethyl)-, hydrochloride (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14302-75-1 |
Source
|
Record name | 1,3-Propanediamine, 2,2-bis(aminomethyl)-, hydrochloride (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(aminomethyl)propane-1,3-diamine tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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